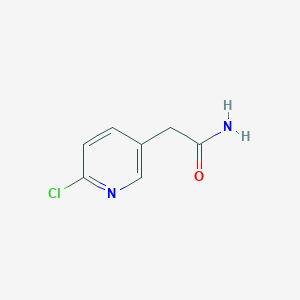

2-(6-Chloropyridin-3-YL)acetamide

Description

Significance and Context within Pyridine-Based Chemical Structures

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that have been pivotal in the development of pharmaceuticals and agrochemicals. The pyridine ring, a six-membered ring containing one nitrogen atom, is isoelectronic with benzene (B151609) but exhibits distinct chemical properties due to the presence of the nitrogen atom. This allows for a wide range of chemical modifications, making pyridine-based structures a common feature in many biologically active molecules.

The presence of a chlorine atom on the pyridine ring of 2-(6-Chloropyridin-3-YL)acetamide (B2479442) enhances its reactivity and provides a site for further functionalization, a key attribute for its use as a synthetic intermediate.

Overview of Academic Research Trajectories for this compound and its Structural Analogues

Academic and industrial research involving this compound and its analogues has largely been driven by the pursuit of new agrochemicals, particularly insecticides. The 6-chloro-3-pyridinylmethyl group is a common toxophore found in the highly successful class of neonicotinoid insecticides.

Research has demonstrated that intermediates like 2-(6-chloropyridin-3-yl)acetonitrile and 2-(6-chloropyridin-3-yl)acetic acid, which are structurally very similar to the title compound, are crucial precursors in the synthesis of these agrochemicals. chemicalbook.comdebyesci.com For instance, the synthesis of novel neonicotinoid analogues often involves the use of such chloropyridinyl building blocks. nih.gov

Furthermore, the acetamide (B32628) functional group can be readily hydrolyzed or transformed into other functional groups, providing a versatile handle for the synthesis of a diverse library of compounds for biological screening. Research on related structures, such as 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, has shown insecticidal activity against pests like the cowpea aphid (Aphis craccivora), highlighting the potential of this chemical class in crop protection. researchgate.net While direct research on the biological activity of this compound is not extensively published, its role as a key synthetic precursor is well-established in the scientific literature.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-2-1-5(4-10-6)3-7(9)11/h1-2,4H,3H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLYRHJEKCFPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Mechanistic Investigations of 2 6 Chloropyridin 3 Yl Acetamide

Elucidation of Reaction Mechanisms in the Synthesis and Derivatization of 2-(6-Chloropyridin-3-YL)acetamide (B2479442) Analogues

The synthesis of this compound and its analogues often involves multi-step processes, beginning with the construction or functionalization of the pyridine (B92270) ring. One common precursor is 2-chloro-5-(trichloromethyl)pyridine (B1585791), which can be synthesized through the chlorination of 2-picoline in a multi-stage liquid-phase continuous process. This method is noted for its simplicity, efficiency, and reduced environmental impact. google.com Another key intermediate, 6-chloropyridine-3-carbonyl chloride, can be prepared via the hydrolysis of 2-chloro-5-trichloromethylpyridine in the presence of a catalyst like iron(III) chloride or zinc chloride. google.com This reaction proceeds under mild conditions and offers high yields. google.com

The derivatization of the pyridine core to introduce the acetamide (B32628) side chain can be achieved through various synthetic routes. For instance, 2-(6-chloropyridin-3-yl)acetic acid, a direct precursor, can be synthesized and subsequently amidated. chemicalbook.combldpharm.com The synthesis of related N-substituted acetamide derivatives has been described, such as the reaction of N-(2,6-dimethylphenyl)-3-pyridinepropanamine with chloroacetyl chloride to yield 2-chloro-N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]-acetamide. prepchem.com This reaction exemplifies a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

Furthermore, the synthesis of trifluoromethylpyridine derivatives, which are analogues of the chloropyridine compounds, can be achieved through chlorine/fluorine exchange reactions on trichloromethylpyridine precursors or by constructing the pyridine ring from trifluoromethyl-containing building blocks. semanticscholar.org These methods highlight the versatility of synthetic strategies available for creating a diverse library of this compound analogues.

Reactivity Profiles of the 6-Chloropyridine Moiety

The 6-chloropyridine moiety is characterized by the presence of a chlorine atom on the pyridine ring, which significantly influences its reactivity. The pyridine ring itself is π-deficient, a result of the electron-withdrawing effect of the nitrogen atom. This makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions, where the electron density is lowest. uoanbar.edu.iq The presence of a halogen, like chlorine, at the C6 position (equivalent to the C2 position due to symmetry) further activates the ring for nucleophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for halopyridines. youtube.comsci-hub.se The reaction proceeds via a two-step mechanism: addition of the nucleophile to form a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the halide leaving group. youtube.com The stability of the intermediate carbanion plays a crucial role in determining the regioselectivity of the attack. For 2-chloropyridine, nucleophilic attack is favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. uoanbar.edu.iq

The reactivity of halopyridines in SNAr reactions is also dependent on the nature of the leaving group and the nucleophile. sci-hub.se While iodide is typically the best leaving group among halogens, the high electronegativity of fluorine can make the attached carbon more electrophilic, sometimes leading to faster reaction rates with certain nucleophiles. sci-hub.se Lewis acids can also be employed to activate the pyridine ring towards nucleophilic substitution by coordinating to the nitrogen atom and further increasing the ring's electrophilicity. bath.ac.uk In some cases, under specific conditions with strong bases like BuLi-LiDMAE, regioselective lithiation can occur at the C6 position of 2-chloropyridine, providing a route to otherwise inaccessible 6-functionalized 2-chloropyridines. researchgate.net

Investigations into the Stability and Degradation Pathways of this compound and Related Structures

The stability and degradation of this compound and related neonicotinoid structures are of significant interest due to their environmental presence. These compounds can undergo transformation through various biotic and abiotic processes.

Environmental and Microbial Biodegradation Mechanisms for 6-Chloropyridin-3-yl Containing Metabolites

Microbial degradation is a primary route for the dissipation of neonicotinoids and their metabolites in the environment. frontiersin.org A variety of microorganisms, including bacteria and fungi, have been shown to degrade compounds containing the 6-chloropyridin-3-yl moiety. frontiersin.org These microbes utilize these compounds as a source of carbon and nitrogen. frontiersin.org

Several degradation pathways have been identified through the characterization of metabolic products. frontiersin.org Common initial steps involve oxidation, demethylation, and hydrolysis. frontiersin.org For instance, the neonicotinoid acetamiprid (B1664982), which shares the 6-chloropyridinylmethyl group, can be degraded by demethylation to form (E)-N1-[(6-chloro-3-pyridyl)-methyl]-N2-cyano-acetamidine. frontiersin.org Another pathway involves the oxidative cleavage of the cyanamine group to yield N-[(6-chloropyridin-3-yl) methyl]-N-methylacetamide. frontiersin.org This metabolite can be further degraded to 6-chloro-3-pyridinemethanol and subsequently to 6-chloronicotinic acid. frontiersin.org

The efficiency of microbial degradation is influenced by environmental factors such as temperature and pH. researchgate.net For example, optimal degradation of acetamiprid by certain bacterial strains has been observed at a temperature of 35°C and a pH of 7.0. researchgate.net

Hydrolytic and Oxidative Transformation Mechanisms

Hydrolysis and oxidation are key abiotic transformation mechanisms for this compound and related structures. While specific data for this compound is limited, the degradation of related neonicotinoids provides insight into these processes.

Hydrolysis can lead to the cleavage of various bonds within the molecule. For instance, the hydrolysis of 2-chloro-5-(trichloromethyl)pyridine is a key step in the synthesis of 6-chloropyridine-3-carbonyl chloride, demonstrating the susceptibility of the trichloromethyl group to hydrolysis. google.com In the context of degradation, hydrolysis of the amide bond in this compound would yield 2-(6-chloropyridin-3-yl)acetic acid and ammonia (B1221849).

Oxidative transformations are often mediated by hydroxyl radicals in the environment or by enzymatic systems in microorganisms. frontiersin.org These reactions can target different parts of the molecule. For neonicotinoids, oxidation of the side chain is a common degradation pathway. frontiersin.org For example, the oxidative cleavage of the methylamino group of N-[(6-chloropyridin-3-yl) methyl]-N-methylacetamide directly yields 6-chloronicotinic acid in some bacteria. frontiersin.org The pyridine ring itself can also be hydroxylated, although this is a less common initial step.

Identification and Characterization of Degradation Intermediates

The identification of degradation intermediates is crucial for elucidating the transformation pathways of this compound and its relatives. A number of metabolites have been identified from studies on the degradation of neonicotinoids like acetamiprid.

| Precursor Compound | Degradation Intermediate |

| Acetamiprid | N-[(6-chloropyridin-3-yl) methyl]-N-methylacetamide |

| Acetamiprid | (E)-N1-[(6-chloro-3-pyridyl)-methyl]-N2-cyano-acetamidine |

| N-[(6-chloropyridin-3-yl) methyl]-N-methylacetamide | 6-chloro-3-pyridinemethanol |

| 6-chloro-3-pyridinemethanol | 6-chloronicotinic acid |

| N-[(6-chloropyridin-3-yl) methyl]-N-methylacetamide | 6-chloronicotinic acid |

One of the major metabolites of acetamiprid is N'-[(6-chloropyridin-3-yl)methyl]-N'-methylacetamidine (also referred to as IM-1-5 or acetamiprid TP4). nih.gov This intermediate is formed through the transformation of the acetamidine (B91507) group. nih.gov Further degradation can lead to the formation of 6-chloronicotinic acid, a common metabolite in the degradation of many neonicotinoids. frontiersin.org This acid is formed through the cleavage of the side chain from the pyridine ring. The identification of these intermediates has been instrumental in mapping the complex degradation networks of these compounds in various environmental compartments.

Computational Chemistry and Theoretical Characterization of 2 6 Chloropyridin 3 Yl Acetamide

Quantum Chemical Calculations for Structural and Electronic Properties

No dedicated peer-reviewed studies were found that have published quantum chemical calculations for 2-(6-Chloropyridin-3-YL)acetamide (B2479442). Such studies are fundamental for understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Investigations of Molecular Geometry and Vibrational Spectra

Information unavailable. A DFT analysis, typically performed using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be required to optimize the molecular geometry of this compound. This would yield crucial data on bond lengths, bond angles, and dihedral angles. Furthermore, frequency calculations on the optimized structure would provide theoretical vibrational spectra (FT-IR and Raman), allowing for the assignment of vibrational modes. Without published research, these specific data points remain unknown.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Distributions)

Information unavailable. The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's chemical reactivity and kinetic stability. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of its reactivity. The spatial distribution of these orbitals shows the likely sites for electrophilic and nucleophilic attack. For this compound, these calculations have not been published.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Information unavailable. NBO analysis provides insight into the charge distribution within a molecule and the nature of bonding and orbital interactions. It quantifies hyperconjugative interactions and charge transfers between filled donor and empty acceptor orbitals, which are crucial for understanding molecular stability. The stabilization energies (E(2)) associated with these interactions for this compound are not documented in existing literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Information unavailable. An MEP map is a valuable tool for visualizing the electrostatic potential on a molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This color-coded map is essential for predicting how the molecule will interact with other chemical species. No such mapping for this compound has been found in the reviewed literature.

Molecular Modeling Studies for Ligand-Target Interactions of this compound Analogues

While specific docking studies for this compound are absent, research on analogous structures provides some context for how this class of compounds might interact with biological targets.

Molecular Docking Simulations with Potential Biological Targets

Information unavailable for the specific compound. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For related pyridine (B92270) and acetamide (B32628) derivatives, studies have often targeted enzymes like kinases. For instance, research on other pyridine-based compounds has explored their potential as inhibitors for targets such as Aurora B kinase. These studies typically report binding energies (in kcal/mol) and detail the specific amino acid residues involved in hydrogen bonding and other non-covalent interactions. However, without a study that explicitly includes this compound, its specific binding characteristics remain speculative.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, offering a detailed view of conformational changes and stability. nih.gov By simulating the atomic motions of this compound over time, it is possible to explore its accessible conformations and the transitions between them. The stability of different conformers is evaluated by analyzing the simulation trajectory, from which thermodynamic and structural data can be extracted.

A typical MD simulation protocol for this compound would involve placing the molecule in a simulated solvent environment, often water, to mimic physiological conditions. The system is then subjected to a set of physical laws governing interatomic forces, and the trajectories of all atoms are calculated by numerically integrating Newton's equations of motion. The resulting data allows for the analysis of various parameters, including root-mean-square deviation (RMSD) to assess structural stability and principal component analysis (PCA) to identify dominant motions. nih.gov

For instance, in a study on newly synthesized acetamide derivatives, MD simulations were employed to confirm the stability of the ligand-protein complex, showing minimal deviation in the protein's backbone and the ligand's position over the simulation period. nih.gov Similar analyses for this compound would reveal the flexibility of the acetamide side chain relative to the chloropyridine ring and the preferred torsional angles under physiological conditions.

Table 1: Illustrative Parameters for MD Simulation of this compound

| Parameter | Description | Typical Value/Setting |

| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, or GROMOS |

| Solvent Model | Explicit representation of solvent molecules. | TIP3P or SPC/E water model |

| System Size | Dimensions of the simulation box. | ~50 Å x 50 Å x 50 Å |

| Simulation Time | Duration of the simulation to sample conformational space. | 100 ns or more |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run. | 1 atm |

The insights gained from MD simulations are crucial for understanding how this compound might interact with biological targets, as its conformational preferences can dictate its binding affinity and selectivity.

Pharmacophore Modeling and Development

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. For this compound, this involves pinpointing features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that could interact with a biological target.

The development of a pharmacophore model for this compound would typically start with the analysis of its structure and comparison with other molecules known to have similar biological effects. The key chemical features of this compound include the pyridine ring (a potential aromatic and hydrogen bond accepting feature), the chlorine atom (a hydrophobic feature), and the acetamide group (which contains both hydrogen bond donor and acceptor sites).

Computational studies on other acetamide derivatives have successfully utilized these principles. For example, density functional theory (DFT) has been used to study the local reactivity of acetamide derivatives as anti-HIV drugs, identifying the key atoms involved in intermolecular interactions. nih.gov Similarly, the structural features of neonicotinoid analogs bearing an amide moiety have been investigated to understand their insecticidal activity. nih.gov These studies highlight the importance of the spatial arrangement of such features for biological function.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description | Potential Role in Molecular Recognition |

| Hydrogen Bond Donor | The N-H group in the acetamide moiety. | Interaction with negatively charged or polar residues in a binding site. |

| Hydrogen Bond Acceptor | The C=O group in the acetamide and the nitrogen in the pyridine ring. | Interaction with hydrogen bond donor groups in a target protein. |

| Aromatic Ring | The pyridine ring. | Pi-pi stacking interactions with aromatic amino acid residues. |

| Hydrophobic Center | The chlorine atom and the hydrocarbon backbone. | Interaction with nonpolar pockets in a biological target. |

By creating a pharmacophore model, researchers can screen large databases of chemical compounds to identify other molecules that possess a similar arrangement of these key features, potentially leading to the discovery of new and more potent therapeutic agents.

Theoretical Insights into Advanced Optical and Dielectric Properties

The advanced optical and dielectric properties of this compound can be elucidated through quantum chemical calculations. These theoretical investigations provide a fundamental understanding of the electronic structure and how the molecule interacts with electric fields, which is crucial for its application in optical and electronic devices.

Theoretical studies on related chloropyridine compounds, such as 2-amino-5-chloropyridine, have been conducted using DFT to determine their optical properties. mahendrapublications.com Such calculations typically involve optimizing the molecular geometry and then computing electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's reactivity and its ability to absorb light. A smaller gap often corresponds to easier electronic transitions and absorption at longer wavelengths. mahendrapublications.com

The dielectric properties of materials are related to their ability to store electrical energy in an electric field. For molecules like this compound, theoretical studies can predict the dielectric constant, which is a measure of this ability. Studies on acetamide and its derivatives in aqueous solutions have shown that the dielectric behavior can be complex, often requiring sophisticated models to accurately describe the interactions between the solute and solvent molecules. rsc.orgacs.org The dielectric properties are influenced by the molecule's dipole moment and its ability to reorient in an applied electric field.

Table 3: Calculated Optical and Dielectric Properties for a Related Compound (2-Amino-5-Chloropyridine)

| Property | Calculated Value | Significance |

| HOMO-LUMO Gap | 4.921 eV | Indicates high reactivity and potential for efficient electron transfer. mahendrapublications.com |

| Linear Polarizability (α) | - | Relates to the molecule's response to an applied electric field. |

| First-Order Hyperpolarizability (β) | - | Indicates the potential for nonlinear optical applications. |

| Dielectric Constant (ε₀) of neat molten acetamide | ~64 | Demonstrates significant ability to store electrical energy. acs.org |

Note: The values presented are for related compounds and serve as an illustration of the types of properties that would be calculated for this compound. Specific values for the target compound are not available in the cited literature.

Quantum chemical calculations can also predict nonlinear optical (NLO) properties, such as hyperpolarizability, which are important for applications in photonics and optoelectronics. nih.gov By understanding these properties at a molecular level, it becomes possible to design and synthesize new materials with tailored optical and dielectric responses.

Structure Activity Relationship Sar Investigations of 2 6 Chloropyridin 3 Yl Acetamide Derivatives

Design Principles for Modulating Biological Activities (In Vitro and Non-Human)

The design of derivatives based on the 2-(6-chloropyridin-3-yl)acetamide (B2479442) scaffold is guided by established principles aimed at modulating their interaction with biological targets. The primary goal is to systematically alter the molecule's structure to achieve a desired biological effect, be it enhanced potency, improved selectivity, or favorable metabolic stability.

In non-human applications, such as in the development of insecticides, the design principles are geared towards maximizing toxicity to the target pest while minimizing it for non-target organisms. This often involves tailoring the molecule to interact with a specific physiological target in the pest, such as the nicotinic acetylcholine (B1216132) receptor (nAChR).

Alteration of substituents on the pyridine (B92270) ring.

Modification of the acetamide (B32628) linker.

Replacement of the pyridine ring with other heterocyclic systems.

These modifications are then evaluated through in vitro assays to determine their effect on biological activity, leading to a comprehensive understanding of the SAR.

Comparative Analysis of Structurally Similar Pyridylacetamide Compounds

The biological activity of this compound can be understood by comparing it with structurally related compounds. One such comparison can be made with 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, which has been investigated for its insecticidal properties. researchgate.net In a study assessing its efficacy against the cowpea aphid (Aphis craccivora), this compound demonstrated significant insecticidal activity. researchgate.net

A comparative analysis suggests that the nature of the pyridine ring's substituents and the linker to the acetamide group are critical determinants of biological activity. While both compounds share a pyridylacetamide core, the distyryl and cyano substitutions in 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide lead to a different spectrum of activity compared to the simpler this compound. researchgate.net

Another relevant class of compounds for comparison is the aryl acetamide triazolopyridazines, which have been studied for their antiparasitic activity against Cryptosporidium. nih.gov Research on these compounds revealed that acetamide derivatives exhibited improved potency over their urea (B33335) counterparts, highlighting the importance of the acetamide moiety. nih.gov This suggests that the acetamide group in this compound is a key contributor to its potential biological activity. nih.gov

Furthermore, the study of 2-isoxazol-3-yl-acetamide analogues as inhibitors of heat shock protein 90 (HSP90) with anti-HIV activity provides another point of comparison. nih.gov This demonstrates that the acetamide moiety can be attached to various heterocyclic rings to achieve a wide range of biological activities. nih.gov The choice of the heterocyclic system, in this case, a 6-chloropyridyl ring, is therefore a crucial factor in determining the therapeutic or pesticidal target.

The following table presents the insecticidal activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form against cowpea aphid nymphs, illustrating the type of data generated in such comparative studies. researchgate.net

| Compound | Time (hours) | LC50 (ppm) |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | 24 | 0.192 |

| 48 | 0.041 | |

| 3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | 24 | 0.841 |

| 48 | 0.095 | |

| Acetamiprid (B1664982) (Reference) | 24 | 0.047 |

| 48 | 0.011 |

This table is based on data for illustrative comparative compounds, not this compound itself.

Influence of Substituent Effects on Biological Potency and Selectivity

The substituents on the pyridyl ring of this compound have a profound impact on its biological potency and selectivity. The existing 6-chloro substituent is an electron-withdrawing group, which significantly alters the electronic properties of the pyridine ring. This can influence how the molecule interacts with its biological target through mechanisms such as cation/π interactions. nih.gov

Studies on related aryl acetamide triazolopyridazines have shown a clear preference for electron-withdrawing groups on the aryl ring for enhanced biological activity. nih.gov This suggests that the 6-chloro group in this compound is likely a favorable feature for potency. The introduction of other electron-withdrawing groups, such as fluorine or a trifluoromethyl group, at other positions on the pyridine ring could potentially further enhance activity. Conversely, the introduction of electron-donating groups might lead to a decrease in potency.

The position of the substituent is also critical. In the case of the triazolopyridazines, 2-substituted compounds were found to be inactive, indicating a steric or electronic clash at that position in the binding site. nih.gov A similar positional sensitivity can be anticipated for the this compound scaffold.

The nature of substituent effects is complex and can be attributed to a combination of through-space electrostatic interactions and polarization of the aromatic π-system. nih.gov For instance, in cation/π interactions, which are common in ligand-receptor binding, the electrostatic potential above the center of the aromatic ring is a key determinant of binding strength. nih.gov Electron-withdrawing substituents generally make this potential less negative, which might seem counterintuitive for binding a cation. However, the direct, through-space interaction of the cation with the substituent itself can be the dominant factor. nih.gov

Strategic Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by swapping one functional group for another with similar physical or chemical properties. nih.gov This approach can be strategically applied to the this compound scaffold to explore new chemical space and optimize biological activity.

Several bioisosteric replacements could be envisioned for this scaffold:

Replacement of the Chlorine Atom: The chlorine atom could be replaced with other halogens such as fluorine or bromine to fine-tune the electronic properties and size. A trifluoromethyl group (CF3) could also be a suitable bioisostere for chlorine, offering a stronger electron-withdrawing effect.

Replacement of the Pyridine Ring: The entire 6-chloropyridin-3-yl moiety could be replaced with other heterocyclic systems. For example, a pyrimidine, pyrazine, or even a thiazole (B1198619) ring could be explored. This type of "scaffold hopping" can lead to compounds with entirely new biological activities or improved properties.

Modification of the Acetamide Linker: The acetamide group itself can be modified. For instance, a thioacetamide (B46855) or a reversed amide could be synthesized. The methylene (B1212753) bridge of the acetamide could also be substituted or replaced with other small groups to alter the conformational flexibility of the molecule.

A practical example of successful bioisosteric replacement is the substitution of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides, which led to a significant enhancement in anti-leukemic activity. bldpharm.com This demonstrates that even subtle changes in the heterocyclic core can have a dramatic impact on biological efficacy. bldpharm.com Similarly, the replacement of a carbon atom with a sulfur atom in certain quinazoline (B50416) derivatives has been shown to be a viable strategy for developing new anti-inflammatory agents. nih.gov These examples underscore the potential of applying bioisosteric replacement strategies to the this compound scaffold to discover novel and more effective compounds.

Biological Activity Research of 2 6 Chloropyridin 3 Yl Acetamide and Its Analogues in Vitro and Non Human Systems

Enzyme Inhibition Studies (In Vitro)

The ability of 2-(6-chloropyridin-3-yl)acetamide (B2479442) analogues to inhibit specific enzymes has been a significant area of investigation, revealing potential applications in various therapeutic areas.

Analogues of this compound have demonstrated the ability to modulate critical signaling pathways involved in cell growth and inflammation. For instance, compounds containing both indole (B1671886) and pyridine (B92270) structures, such as certain acetamide (B32628) derivatives, have been shown to affect the PI3K/Akt/mTOR pathway, which is fundamental in regulating cell proliferation and survival. The inhibition of this pathway is a key mechanism in the investigation of potential anticancer agents.

Research has identified several specific enzyme targets for analogues of this compound, with a particular focus on kinases and other enzymes like heme oxygenase-1 (HO-1) and cyclooxygenase-2 (COX-2).

Kinase Inhibition: Phosphoinositide 3-kinase alpha (PI3Kα) has been identified as a target for acetamide derivatives. Through docking-based virtual screening, 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives have been discovered as novel PI3Kα inhibitors. nih.gov This class of enzymes plays a crucial role in cell signaling, and their inhibition is a target for cancer therapy. nih.gov The development of reversible covalent kinase inhibitors is an expanding area of research, aiming to enhance selectivity and reduce off-target effects. nih.gov

Heme Oxygenase-1 (HO-1) Inhibition: Novel acetamide-based compounds have been identified as potent inhibitors of HO-1. nih.gov One study highlighted a "double-clamp" binding mode within the enzyme's active site, which was exploited to develop more powerful inhibitors. nih.gov The inhibitory potency of these compounds, expressed as IC50 values, indicates their concentration-dependent effect on the enzyme. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: An analogue, 2-(6-bromo-1H-indol-1-yl)-N-(2-chloropyridin-3-yl)acetamide, has shown significant inhibition of the COX-2 enzyme, with IC50 values comparable to the well-known inhibitor celecoxib. COX-2 is a key enzyme in the inflammatory pathway.

Interactive Table of Enzyme Inhibition by Analogues Below is a summary of the enzyme inhibitory activities of various analogues.

| Compound Class | Target Enzyme | Key Findings |

| Indole and Pyridine containing Acetamides | PI3K/Akt/mTOR pathway | Modulates signaling pathways crucial in cancer progression. |

| 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives | PI3Kα | Identified as potent inhibitors through virtual screening. nih.gov |

| Acetamide-based derivatives | Heme Oxygenase-1 (HO-1) | Exhibit potent inhibitory activity, with some compounds showing a "double-clamp" binding mode. nih.gov |

| 2-(6-bromo-1H-indol-1-yl)-N-(2-chloropyridin-3-yl)acetamide | Cyclooxygenase-2 (COX-2) | Shows significant inhibition with IC50 values comparable to celecoxib. |

Receptor Binding and Modulation Assays (In Vitro)

The interaction of this compound analogues with various cellular receptors has been evaluated through in vitro binding assays. These assays are crucial for understanding the mechanism of action and potential pharmacological effects of these compounds. nih.govnih.gov

An analogue of this compound, specifically N-(2-chloropyridin-3-yl)-2-{6-[(diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetamide, has been shown to interact with G-protein coupled receptors (GPCRs). zhanggroup.org This compound was identified as a ligand for Relaxin receptor 1 (RXFP1) and Relaxin receptor 2 (RXFP2). zhanggroup.org Such interactions are significant as GPCRs are a large family of receptors involved in a wide range of physiological processes.

Compounds structurally related to this compound are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). For example, N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide is a known environmental transformation product of the insecticide Acetamiprid (B1664982). nih.gov Acetamiprid and its metabolites are known to act as agonists on nAChRs in insects, which is the basis for their insecticidal activity. This suggests that the 6-chloropyridin-3-yl moiety is a key pharmacophore for interaction with this class of receptors.

Antimicrobial Activity Investigations (In Vitro)

Several studies have explored the in vitro antimicrobial potential of acetamide derivatives and related compounds against various bacterial and fungal strains.

Derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one bearing acetamide substituents have demonstrated notable antimicrobial activity. nuph.edu.uaresearchgate.net In some cases, the activity of these compounds in agar (B569324) well diffusion assays surpassed that of the reference antibiotic, Streptomycin. researchgate.net The proposed mechanism of action for some of these compounds involves the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis. nuph.edu.uaresearchgate.net

Specifically, 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide was identified as one of the most active compounds against the tested bacterial strains. researchgate.net

Another study on secondary and tertiary amines containing a 2-chloro-6-methylquinoline (B1583817) moiety found that compounds with electron-withdrawing groups on the phenyl ring exhibited promising antifungal activity against strains such as Aspergillus niger and Aspergillus flavus. nih.gov

Interactive Table of In Vitro Antimicrobial Activity The table below summarizes the antimicrobial findings for different classes of analogues.

| Compound Class | Test Organisms | Key Findings |

| 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives with acetamide substituents | Bacterial Strains | Demonstrated better antimicrobial activity than Streptomycin in some cases. researchgate.net |

| 2-(6-bromo-1H-indol-1-yl)-N-(2-chloropyridin-3-yl)acetamide | Multiple bacterial strains | Exhibited minimum inhibitory concentrations (MIC) of 40–50 µg/mL and inhibition zones up to 30 mm. |

| Secondary and tertiary amines with a 2-chloro-6-methylquinoline moiety | Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Compounds with electron-withdrawing groups showed promising antifungal activity. nih.gov |

Antibacterial Efficacy Against Pathogenic Strains

Analogues of this compound have been synthesized and evaluated for their antibacterial properties against a range of pathogenic bacteria. The introduction of different functional groups and heterocyclic systems onto the core structure has yielded compounds with notable activity.

Novel 2-aminothiazole (B372263) derivatives, structurally related to the subject compound, were synthesized and screened for their antibacterial effects. ijpsr.com One such intermediate, 2-chloro-N-(thiazol-2-yl) acetamide, was used to create a series of compounds, with some derivatives showing significant inhibition of bacterial growth against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. ijpsr.com Specifically, a derivative, compound 3d, was reported to possess potent antibacterial activity. ijpsr.com

In another study, acetamide derivatives of 2-mercaptobenzothiazole (B37678) were developed and tested. nih.gov This work aimed to enhance the known antibacterial properties of the 2-mercaptobenzothiazole moiety by linking it with various amines via an acetamide linker. nih.gov Several of the synthesized compounds exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative species, with some derivatives showing efficacy comparable to the standard drug levofloxacin. nih.gov

Furthermore, research on thieno[2,3-d]pyrimidine (B153573) derivatives bearing an acetamide substituent has identified compounds with significant antimicrobial action. researchgate.net The compound 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide was found to be the most active against the tested bacterial strains, demonstrating better antimicrobial activity than the reference drug Streptomycin in an agar well diffusion assay. researchgate.netnuph.edu.ua

Investigations into ester derivatives of 3,5,6-trichloropyridine-2-ol also revealed varying degrees of antibacterial activity against Gram-negative strains like Klebsiella and E. coli, and Gram-positive strains such as Staphylococcus aureus and Enterococcus faecalis. asianpubs.org The activity of these compounds was determined using the Minimum Inhibitory Concentration (MIC) method. asianpubs.org

| Compound Class/Derivative | Bacterial Strain(s) | Activity Metric | Observed Efficacy | Source |

|---|---|---|---|---|

| 2-Aminothiazole Derivative (3d) | B. subtilis, E. coli | Inhibition Zone | Potent antibacterial activity | ijpsr.com |

| 2-Mercaptobenzothiazole Acetamide Derivatives (2b, 2c, 2i) | Gram-positive & Gram-negative bacteria | Inhibition Zone | Activity comparable to levofloxacin | nih.gov |

| Thieno[2,3-d]pyrimidine Acetamide Derivative (2.2) | Bacterial strains | Inhibition Zone | More active than Streptomycin | researchgate.net |

| 3,5,6-Trichloropyridine-2-yl(arylthio)acetate Derivatives | Klebsiella, E. coli, S. aureus, E. faecalis | MIC | Varying degrees of activity | asianpubs.org |

Antifungal Efficacy Against Mycelial Growth

The antifungal potential of this compound analogues has been explored, with several studies demonstrating their ability to inhibit mycelial growth of various fungal pathogens.

The same 2-aminothiazole derivatives screened for antibacterial properties were also tested against the fungal species Aspergillus niger and Candida albicans. ijpsr.com Among the synthesized compounds, derivative 3c was noted for its potent antifungal activity. ijpsr.com

In a separate investigation, new thiazole (B1198619), thiazolidinone, and thiazoline (B8809763) derivatives were synthesized and evaluated as antimicrobial agents. nih.gov Representative compounds from this series were tested against fungi, indicating the broad-spectrum potential of such heterocyclic systems. nih.gov Similarly, ester derivatives of 3,5,6-trichloropyridine-2-ol showed a range of antifungal activities. asianpubs.org

| Compound Class/Derivative | Fungal Strain(s) | Activity Metric | Observed Efficacy | Source |

|---|---|---|---|---|

| 2-Aminothiazole Derivative (3c) | A. niger, C. albicans | Inhibition Zone | Potent antifungal activity | ijpsr.com |

| Thiazole/Thiazolidinone Derivatives | Fungi | Inhibition Assay | Evaluated as antifungal agents | nih.gov |

| 3,5,6-Trichloropyridine-2-yl(arylthio)acetate Derivatives | Fungi | MIC | Varying degrees of activity | asianpubs.org |

Antitubercular Activity Evaluation

The global health challenge posed by tuberculosis, particularly drug-resistant strains, has driven research into novel therapeutic agents. Analogues of this compound have been part of this search, with various heterocyclic derivatives showing promise against Mycobacterium tuberculosis.

Several acridine (B1665455) derivatives, including 6-chloro-2-methoxy-9-substituted acridines, were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. nih.gov The evaluation, conducted at a concentration of 6.25 µg/mL, identified two compounds (15 and 17) that exhibited 100% inhibition of the virulent mycobacterium, highlighting their potential as antitubercular agents. nih.gov

In another approach, a series of carboxyquinoline-triazole hybrids were synthesized and assessed for their efficacy against multiple mycobacterial strains. frontiersin.org While none were effective against the highly resistant M. abscessus, all 24 compounds inhibited the growth of M. bovis BCG and M. tuberculosis. The derivative 5n was the most potent against M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. Several other compounds in the series also demonstrated effective activity with MIC values of 15 µg/mL. frontiersin.org

Studies on 2-amino-6-chloropurine (B14584) derivatives also identified compounds with high tuberculostatic activity against both laboratory and clinical multidrug-resistant (MDR-TB) strains of Mycobacterium tuberculosis. researchgate.net Some of these compounds showed MIC values ranging from 0.35 to 1.5 µg/mL. researchgate.net

| Compound Class/Derivative | Mycobacterial Strain | Activity Metric | Observed Efficacy (MIC) | Source |

|---|---|---|---|---|

| 6-Chloro-2-methoxy-9-substituted acridine (Cmpd 15, 17) | M. tuberculosis H37Rv | % Inhibition | 100% inhibition @ 6.25 µg/mL | nih.gov |

| Carboxyquinoline-triazole hybrid (5n) | M. tuberculosis | MIC | 12.5 µg/mL | frontiersin.org |

| Carboxyquinoline-triazole hybrid (5g, 5i-l, etc.) | M. tuberculosis | MIC | 15 µg/mL | frontiersin.org |

| 2-Amino-6-chloropurine Derivatives | M. tuberculosis (Lab & MDR) | MIC | 0.35 - 1.5 µg/mL | researchgate.net |

Antiproliferative and Cytotoxic Activity Studies (In Vitro, Non-Human Cell Lines)

The potential of this compound analogues as anticancer agents has been investigated through in vitro studies on various non-human cancer cell lines. These studies focus on evaluating the compounds' ability to inhibit cell proliferation and induce cell death.

Assessment Against Various Cancer Cell Lines

A range of structurally diverse analogues have demonstrated cytotoxic effects against several human cancer cell lines. For instance, a novel class of molecules based on an N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold was synthesized and evaluated. researchgate.net A lead compound from this series, 6b, displayed high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines, including those resistant to standard therapies. researchgate.net

In a different study, the antiproliferative activities of a series of trans-2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines were examined. nih.gov The in vitro tests were conducted on human solid tumor cell lines, including A2780 (ovarian cancer), SW1573 (non-small cell lung cancer), and WiDr (colon cancer). The results indicated that the tetrahydropyridine (B1245486) analogues were generally more potent than their piperidine (B6355638) counterparts. nih.gov

Additionally, novel platinum and copper metallodendrimers featuring a chloropyridylimine structure were synthesized and their cytotoxic effects were studied. nih.gov The multi-nuclear copper-based complex (7E) was particularly effective, showing significant inhibition against MOLT-4 (leukemia), MCF-7 (breast cancer), and Chang Liver cells, with IC50 values of 11.1 µM, 10.2 µM, and 8.7 µM, respectively. nih.gov

| Compound Class/Derivative | Cancer Cell Line(s) | Activity Metric | Observed Efficacy (IC50) | Source |

|---|---|---|---|---|

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (6b) | Melanoma, Pancreatic, CML (sensitive & resistant) | IC50 | High in vitro potency | researchgate.net |

| 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines | A2780 (ovarian), SW1573 (lung), WiDr (colon) | IC50 | More potent than piperidine analogues | nih.gov |

| Chloropyridyliminecopper(II) complex (7E) | MOLT-4 (leukemia) | IC50 | 11.1 µM | nih.gov |

| Chloropyridyliminecopper(II) complex (7E) | MCF-7 (breast cancer) | IC50 | 10.2 µM | nih.gov |

| Chloropyridyliminecopper(II) complex (7E) | Chang Liver | IC50 | 8.7 µM | nih.gov |

Cellular Mechanisms of Antiproliferative Action

Understanding the mechanisms by which these compounds exert their antiproliferative effects is crucial for their development. Research has pointed to several cellular pathways, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

The highly potent N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative, 6b, was found to induce cell death through the simultaneous induction of apoptosis and autophagy. researchgate.net Western blot analysis confirmed apoptosis by showing the cleavage of the PARP enzyme and also indicated autophagy through the conversion of LC3-I to LC3-II in treated A375 melanoma cells. researchgate.net

Other studies have focused on the induction of cell cycle arrest. For example, research on ceramide, a lipid messenger, showed it could inhibit the growth of human hepatocarcinoma cells by inducing cell cycle arrest. nih.gov This process involved the increased expression of the p21 protein and decreased expression of cyclinD1. nih.gov While not a direct analogue, this study provides a model for how antiproliferative agents can function. Similarly, a dienynone isolated from Echinacea pallida was found to cause G1 cell cycle arrest in cancer cell lines. thieme-connect.de These findings suggest that potential mechanisms for chloropyridine acetamide analogues could involve interference with key cell cycle regulators.

Insecticidal Activity and Pest Control Applications (Non-Human)

The 6-chloropyridin-3-yl moiety is a key component in a major class of insecticides, the neonicotinoids. This has spurred research into related structures, including analogues of this compound, for pest control applications.

A study on the insecticidal activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (compound 2) against the cowpea aphid (Aphis craccivora) demonstrated significant efficacy. researchgate.net When tested against aphid nymphs, this compound showed an LC50 value of 0.192 ppm after 24 hours and 0.041 ppm after 48 hours. Its activity was compared to the commercial insecticide acetamiprid. researchgate.net

The relevance of the core structure is further underscored by the fact that N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide is a known environmental transformation product of acetamiprid, a widely used neonicotinoid insecticide. nih.gov Furthermore, chemical analysis of plant extracts from the Meliaceae family, traditionally used as insecticides, identified the presence of (1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-methyl-7-azabicyclo[2.2.1]heptane, an epibatidine (B1211577) analogue, which points to naturally occurring insecticidal compounds with this key structural feature. nih.gov

| Compound/Analogue | Pest Species | Time | Activity Metric | Observed Efficacy | Source |

|---|---|---|---|---|---|

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid (Aphis craccivora) nymphs | 24 h | LC50 | 0.192 ppm | researchgate.net |

| 48 h | LC50 | 0.041 ppm | researchgate.net | ||

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid (Aphis craccivora) adults | 24 h | LC50 | 1.233 ppm | researchgate.net |

| 48 h | LC50 | 0.291 ppm | researchgate.net |

Metabolic Fate and Pathways in Microorganisms and Non-Human Organisms

The metabolic fate of this compound in microbial and non-human systems is not extensively documented in publicly available scientific literature. However, insights into its potential biotransformation can be inferred from studies on structurally related compounds, particularly neonicotinoid insecticides and chloroacetamide herbicides, which share key chemical moieties.

Microbial Transformation Pathways of this compound Metabolites

While direct microbial transformation pathways for this compound are not specifically elucidated, the degradation of analogous compounds suggests potential metabolic routes. The microbial breakdown of chloroacetamide herbicides and neonicotinoids often involves initial reactions such as N/C-dealkylation, hydroxylation, and dechlorination researchgate.net.

For this compound, a plausible initial transformation step could be the hydrolysis of the acetamide group to form 2-(6-chloropyridin-3-yl)acetic acid bldpharm.com. This is a common metabolic reaction for acetamide-containing compounds in microbial systems.

Further degradation would likely target the chloropyridinyl ring. A key intermediate in the metabolism of many chloropyridinyl neonicotinoids like acetamiprid and imidacloprid (B1192907) is 6-chloronicotinic acid (6-CNA) mdpi.comcari.benih.govnih.gov. It is conceivable that 2-(6-chloropyridin-3-yl)acetic acid could be further oxidized to yield 6-CNA.

Once formed, 6-CNA can be mineralized by certain bacteria. For instance, the bacterium Bradyrhizobiaceae strain SG-6C has been shown to hydrolytically dechlorinate 6-CNA to 6-hydroxynicotinic acid plos.org. This intermediate is then further metabolized via the nicotinic acid pathway plos.org. The degradation of nicotinic acid itself can proceed through different routes, including hydroxylation at the C2 or C6 position nih.gov.

The degradation pathways for chloroacetamide herbicides in aerobic bacteria typically commence with N/C-dealkylation, followed by hydroxylation of the aromatic ring and subsequent cleavage. In contrast, anaerobic degradation often starts with dechlorination researchgate.net. Fungal degradation pathways for such compounds are generally more complex and can result in a wider variety of products researchgate.net.

Identification of Metabolites in Environmental and Non-Human Biological Systems

Specific metabolites of this compound have not been explicitly identified in environmental or non-human biological systems in the reviewed literature. However, based on the metabolic pathways of related compounds, a number of potential metabolites can be proposed.

In the context of neonicotinoid metabolism, 6-chloronicotinic acid (6-CNA) is a frequently detected transformation product in various environmental matrices nih.gov. In a study on the in vivo metabolism of acetamiprid in honeybees, 6-chloronicotinic acid was identified as one of the major metabolites cari.be. Another significant metabolite of acetamiprid is N-desmethyl-acetamiprid iscientific.org.

For chloroacetamide herbicides, common metabolites resulting from microbial degradation include dealkylated and hydroxylated derivatives. For example, the degradation of alachlor (B1666766) can produce 2-chloro-N-(2,6-diethylphenyl) acetamide and subsequently 2,6-diethylaniline (B152787) mdpi.com.

The following table summarizes potential metabolites of this compound based on the degradation of analogous compounds.

| Potential Metabolite | Parent Compound Class from which Pathway is Inferred | Reference |

| 2-(6-Chloropyridin-3-yl)acetic acid | Chloroacetamides | bldpharm.com |

| 6-Chloronicotinic acid (6-CNA) | Neonicotinoids (Acetamiprid, Imidacloprid) | mdpi.comcari.benih.govnih.gov |

| 6-Hydroxynicotinic acid | Neonicotinoids (Metabolite of 6-CNA) | plos.org |

Microbial Strains Involved in Biodegradation

No microbial strains have been specifically isolated for the degradation of this compound. However, numerous studies have identified microorganisms capable of degrading structurally similar pesticides, including neonicotinoids and chloroacetamides. These organisms possess the enzymatic machinery to break down the chloropyridinyl ring and the acetamide side chain.

A notable example is the Bradyrhizobiaceae strain SG-6C, which was isolated from soil with a history of imidacloprid contamination and is capable of mineralizing 6-chloronicotinic acid (6-CNA), a likely metabolite plos.orgresearchgate.net.

A wide range of bacteria have been reported to degrade neonicotinoids and other pesticides, suggesting they could potentially metabolize this compound. These include species from the following genera:

Pseudomonas researchgate.netnih.govscienceopen.com

Bacillus nih.govscienceopen.com

Acinetobacter researchgate.netmdpi.com

Stenotrophomonas nih.govscienceopen.com

Rhodococcus nih.govscienceopen.com

Arthrobacter nih.gov

Micrococcus nih.gov

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also known for their ability to degrade a broad range of chlorinated organic compounds and pesticides frontiersin.orgnih.govnih.gov.

The table below lists microbial strains that have been shown to degrade compounds structurally related to this compound.

| Microbial Strain | Degraded Compound(s) | Reference |

| Bradyrhizobiaceae strain SG-6C | 6-Chloronicotinic acid | plos.orgresearchgate.net |

| Pseudomonas sp. 1G | Imidacloprid, Thiamethoxam | researchgate.net |

| Acinetobacter sp. GC-A6 | Alachlor | mdpi.com |

| Arthrobacter sp. | 4-Chloroacetophenone | nih.gov |

| Micrococcus sp. | 4-Chloroacetophenone (in mixed culture) | nih.gov |

| Phanerochaete chrysosporium | Acetamiprid, Chlorinated organic compounds | frontiersin.orgnih.gov |

| Stenotrophomonas acidaminiphila JS-1 | Chloroacetamide herbicides | researchgate.net |

Advanced Spectroscopic and Analytical Methodologies in the Research of 2 6 Chloropyridin 3 Yl Acetamide

Structural Elucidation by Single Crystal X-ray Diffraction

Single crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For novel compounds like 2-(6-Chloropyridin-3-YL)acetamide (B2479442), obtaining high-quality single crystals is a crucial step that allows for unambiguous structural confirmation. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to construct an electron density map of the molecule, from which the atomic positions can be determined. This powerful analytical tool is essential for confirming the molecular and supramolecular structure of newly synthesized compounds. mdpi.com

Advanced Spectroscopic Techniques for Characterization of Reaction Products and Intermediates

Spectroscopic methods are fundamental in monitoring chemical reactions and characterizing the resulting products and any transient intermediates. A combination of techniques is often employed to gain a complete picture of the chemical transformations involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are routinely used to characterize this compound and related compounds. znaturforsch.com

¹H NMR Spectroscopy: This technique provides information about the number and types of hydrogen atoms in a molecule and their chemical environment. For substituted acetamides, the chemical shifts of the aromatic and N-H protons are of particular interest. znaturforsch.com The analysis of these shifts helps in understanding the electronic effects of substituents on the pyridine (B92270) ring and the acetamide (B32628) group.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. In the case of N-aryl-substituted acetamides, the chemical shifts of the C-1 and C=O carbons, as well as the alkyl carbons, follow predictable trends that aid in structural confirmation. znaturforsch.com

Table 1: Representative NMR Data for Acetamide Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ¹H | 7.26 | - | rsc.org |

| ¹³C | 169.7 | - | rsc.org |

This table presents representative chemical shift values for acetamide-containing compounds. Specific shifts for this compound would require experimental determination.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise elemental composition of a molecule. rsc.org

When analyzing compounds like this compound, techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the analyte. The resulting mass spectrum will show a peak corresponding to the molecular ion (e.g., [M+H]⁺), confirming the molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can provide clues about the connectivity of atoms within the molecule. For acetamide-containing structures, fragmentation can be influenced by the location of the charge. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

FT-IR Spectroscopy: In the FT-IR spectrum of an N-aryl-substituted acetamide, characteristic absorption bands for the N-H and C=O groups are typically observed. znaturforsch.com For instance, a representative IR spectrum of a related compound showed peaks at 3272 cm⁻¹ (N-H stretching) and 1648 cm⁻¹ (C=O stretching). rsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR and can be particularly useful for observing non-polar bonds.

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic and Optical Properties

Thermal Analysis Techniques for Material Stability (e.g., Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This method is crucial for assessing the thermal stability of a compound. The TGA of a substance reveals the temperatures at which it decomposes and can provide information about the composition of the material. For instance, TGA has been used to study the thermal stability of polymers containing pyridine and amide functionalities, providing insights into their decomposition behavior at elevated temperatures.

Dielectric Spectroscopy for Material Characterization

Dielectric spectroscopy is a powerful, non-destructive technique used to investigate the dielectric properties of a material as a function of frequency. This method provides insights into the molecular dynamics and charge transport mechanisms within a material by measuring its interaction with an external electric field. The key parameters obtained from dielectric studies are the dielectric constant (ε') and the dielectric loss (ε'').

The real part of the permittivity, the dielectric constant, signifies the ability of a material to store electrical energy. The imaginary part, the dielectric loss, represents the dissipation of electrical energy, often in the form of heat, due to molecular motion and conduction processes.

As of the latest literature surveys, specific experimental data on the dielectric properties of this compound have not been published. Research in this area would be valuable to determine its potential use in electronic components such as capacitors or as an insulating material.

Table 1: Hypothetical Dielectric Data for this compound at Room Temperature

| Frequency (Hz) | Dielectric Constant (ε') | Dielectric Loss (ε'') |

| 100 | Data not available | Data not available |

| 1k | Data not available | Data not available |

| 10k | Data not available | Data not available |

| 100k | Data not available | Data not available |

| 1M | Data not available | Data not available |

| 10M | Data not available | Data not available |

This table illustrates the type of data that would be generated from dielectric spectroscopy. Currently, no experimental values have been reported for this specific compound.

Characterization of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a material describes its ability to alter the properties of light passing through it, an effect that is dependent on the light's intensity.

The characterization of NLO properties typically involves techniques such as the Kurtz-Perry powder method to assess second-harmonic generation (SHG) efficiency, or Z-scan measurements to determine the third-order NLO susceptibility. Organic molecules with donor-π-acceptor architectures often exhibit significant NLO responses due to intramolecular charge transfer. The presence of the electron-withdrawing chloro group and the pyridine ring, along with the acetamide group, in this compound suggests that it could possess NLO properties.

Computational studies, often employing Density Functional Theory (DFT), can predict the hyperpolarizability of a molecule, offering a theoretical estimation of its NLO activity. researchgate.net Experimental validation is then required to confirm these predictions.

A comprehensive search of scientific literature indicates that dedicated studies on the nonlinear optical properties of this compound have not yet been reported. While research exists on the NLO properties of other pyridine derivatives, specific data for the title compound is absent. researchgate.netymerdigital.com

Table 2: Potential Nonlinear Optical Properties for Investigation

| NLO Property | Experimental Technique | Predicted/Measured Value |

| Second-Harmonic Generation (SHG) Efficiency | Kurtz-Perry Powder Test | Data not available |

| Third-Order NLO Susceptibility (χ(3)) | Z-Scan | Data not available |

| First Hyperpolarizability (β) | DFT Calculations | Data not available |

This table outlines key NLO parameters that would be the focus of an investigation into the optical properties of this compound. No published data is currently available.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(6-chloropyridin-3-yl)acetamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions, such as substitution, reduction, and condensation. For example, a substitution reaction under alkaline conditions using 3-chloro-4-fluoronitrobenzene and pyridinemethanol derivatives can yield intermediates, followed by reduction (e.g., using iron powder under acidic conditions) and condensation with cyanoacetic acid . Reaction optimization includes adjusting pH, temperature, and catalyst selection. Monitoring via TLC ensures reaction progression, while post-reaction purification (e.g., filtration, solvent evaporation) is critical for yield improvement .

Q. What analytical techniques are recommended for structural characterization of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, as demonstrated for analogous pyridinylacetamide compounds . Complementary techniques include:

- NMR spectroscopy for functional group analysis (e.g., acetamide proton signals at δ 2.1–2.3 ppm).

- FTIR for identifying carbonyl (C=O) and amide (N-H) stretches.

- High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

- Methodology : Purity is assessed via HPLC (>95% for in vitro studies) or LC-HRMS/MS for trace impurity profiling . Quantitative NMR (qNMR) using internal standards (e.g., maleic acid) provides additional validation. Thresholds depend on application: ≥98% for structure-activity relationship (SAR) studies, ≥95% for preliminary bioassays .

Advanced Research Questions

Q. How can researchers design experiments to address contradictions in spectroscopic data for structurally similar acetamide derivatives?

- Methodology : Contradictions (e.g., misassigned isomers or tautomers) require cross-validation:

- SC-XRD resolves ambiguities in regiochemistry or stereochemistry .

- 2D-NMR (e.g., HSQC, HMBC) clarifies proton-carbon correlations.

- Isotopic labeling or computational modeling (DFT) can verify unexpected spectral features .

- Example : A study misassigned 2-(3-hydroxyphenyl)acetamide sulfate as the meta-isomer but corrected it to the ortho-isomer using HRMS and NMR .

Q. What strategies optimize reaction yields in multi-step syntheses of halogenated pyridinylacetamides?

- Methodology :

- Design of Experiments (DOE) to screen variables (e.g., solvent polarity, catalyst loading).

- Microwave-assisted synthesis reduces reaction time and improves regioselectivity in heterocyclic systems .

- Parallel synthesis for intermediate diversification, as seen in the synthesis of AZD8931 derivatives (2–5% overall yield improved via stepwise optimization) .

Q. How can computational tools predict the binding interactions of this compound with biological targets?

- Methodology :

- Molecular docking (AutoDock, Schrödinger) models ligand-receptor interactions using crystallographic data (e.g., PDB IDs).

- Molecular dynamics (MD) simulations assess stability of ligand-target complexes.

- Pharmacophore modeling identifies critical functional groups (e.g., chloro-pyridine for hydrophobic interactions) .

Q. What experimental approaches evaluate the stability and degradation pathways of this compound under physiological conditions?

- Methodology :

- Forced degradation studies (acid/base hydrolysis, oxidative stress) with LC-MS/MS monitoring.

- pH-rate profiling identifies labile bonds (e.g., amide hydrolysis at pH < 3).

- Isotope dilution assays quantify degradation products .

Q. How can green chemistry principles be applied to the synthesis of this compound derivatives?

- Methodology :

- Replace toxic solvents (DMF, DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Use catalytic systems (e.g., Pd nanoparticles) to minimize waste.

- Microwave or ultrasound activation reduces energy consumption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.